Cas no 1554422-53-5 (methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate)

Methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate is a pyrimidine derivative with a methyl ester and methylsulfanyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring both an amino and a thioether moiety, allows for further functionalization, enabling the synthesis of more complex heterocyclic compounds. The compound exhibits good stability under standard conditions and is soluble in common organic solvents, facilitating its use in various reaction schemes. Its pyrimidine core is particularly valuable in medicinal chemistry for designing nucleoside analogs and other bioactive molecules. The ester group also provides a handle for hydrolysis or transesterification, enhancing its utility in multi-step synthetic routes.
methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate structure
1554422-53-5 structure
Product Name:methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate
CAS No:1554422-53-5
MF:C7H9N3O2S
MW:199.230259656906
MDL:MFCD28542145
CID:4817622
PubChem ID:84721090
Update Time:2026-02-27

methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-amino-2-(methylthio)pyrimidine-4-carboxylate
    • methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate
    • D96605
    • PS-16217
    • MFCD28542145
    • EN300-19541661
    • methyl 5-amino-2-methylsulfanylpyrimidine-4-carboxylate
    • SY274673
    • SCHEMBL21617345
    • Methyl5-amino-2-(methylthio)pyrimidine-4-carboxylate
    • PB40861
    • 1554422-53-5
    • CS-0309556
    • methyl 5-amino-2-methylsulfanyl-pyrimidine-4-carboxylate
    • Methyl5-amino-2-methylsulfanyl-pyrimidine-4-carboxylate
    • MDL: MFCD28542145
    • Inchi: 1S/C7H9N3O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,8H2,1-2H3
    • InChI Key: PDPSYOVRZJKZIP-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC=C(C(C(=O)OC)=N1)N

Computed Properties

  • Exact Mass: 199.04154771g/mol
  • Monoisotopic Mass: 199.04154771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 103

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methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1554422-53-5)methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate
Order Number:A1227920
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:01
Price ($):2086
Email:sales@amadischem.com

Additional information on methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate

Introduction to Methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1554422-53-5)

Methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate, a compound with the chemical identifier CAS No. 1554422-53-5, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrimidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and pharmaceutical applications. The structural features of this molecule, particularly the presence of an amino group at the 5-position and a methylsulfanyl group at the 2-position, contribute to its unique chemical properties and potential biological functions.

The synthesis of Methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. These synthetic pathways are critical for producing pyrimidine derivatives with specific modifications that enhance their biological activity. The compound’s carboxylate ester moiety at the 4-position not only influences its solubility but also serves as a versatile handle for further chemical modifications, making it a valuable intermediate in drug discovery and development.

In recent years, there has been growing interest in pyrimidine derivatives due to their role as key scaffolds in the design of novel therapeutic agents. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively studied for their potential applications in antiviral, anticancer, and antimicrobial therapies. The specific arrangement of functional groups in Methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate makes it a promising candidate for further exploration in these areas.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules with enhanced pharmacological properties. Researchers have been exploring various modifications to the pyrimidine core to improve drug efficacy, selectivity, and bioavailability. The presence of both an amino group and a methylsulfanyl group provides multiple sites for functionalization, allowing chemists to tailor the molecule’s properties according to specific therapeutic needs.

Recent studies have highlighted the importance of pyrimidine derivatives in addressing emerging health challenges. For instance, researchers have been investigating novel antiviral agents that target viral polymerases, which often rely on pyrimidine-like nucleobases for their replication cycle. Methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate could serve as a key building block in the synthesis of such agents, offering a strategic approach to combat viral infections.

The compound’s structural features also make it relevant in the development of anticancer drugs. Pyrimidine-based inhibitors have shown promise in targeting enzymes involved in tumor growth and progression. By incorporating specific functional groups into the pyrimidine ring, researchers can design molecules that selectively inhibit these enzymes while minimizing side effects. The versatility of Methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate lies in its ability to be modified into various derivatives that can be tested for their anticancer activity.

Moreover, the field of medicinal chemistry has seen significant advancements in leveraging computational methods to predict and optimize the biological activity of small molecules. These computational approaches can help identify promising candidates like Methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate for further experimental validation. By integrating experimental data with computational modeling, scientists can accelerate the drug discovery process and bring new therapeutic options to patients more quickly.

The role of this compound in synthetic chemistry extends beyond its direct application in drug development. It serves as an important intermediate for producing more complex pyrimidine derivatives with tailored properties. The ability to modify different functional groups on the pyrimidine ring allows chemists to explore a wide range of chemical space, leading to innovative molecular architectures with potential therapeutic benefits.

In conclusion, Methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1554422-53-5) is a versatile and significant compound with broad applications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it a valuable building block for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for pyrimidine derivatives, compounds like this one will play an increasingly important role in advancing drug discovery and improving patient care.

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Amadis Chemical Company Limited
(CAS:1554422-53-5)methyl 5-amino-2-(methylsulfanyl)pyrimidine-4-carboxylate
A1227920
Purity:99%
Quantity:10g
Price ($):2086
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